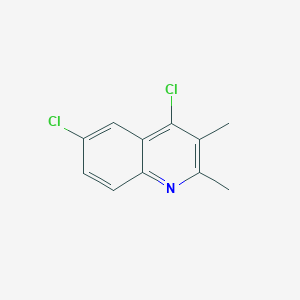

4,6-Dichloro-2,3-dimethylquinoline

Description

Properties

CAS No. |

1203-72-1 |

|---|---|

Molecular Formula |

C11H9Cl2N |

Molecular Weight |

226.10 g/mol |

IUPAC Name |

4,6-dichloro-2,3-dimethylquinoline |

InChI |

InChI=1S/C11H9Cl2N/c1-6-7(2)14-10-4-3-8(12)5-9(10)11(6)13/h3-5H,1-2H3 |

InChI Key |

SMWVRUQLBQMJQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C=CC(=CC2=C1Cl)Cl)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

4,6-Dichloro-2,3-dimethylquinoline is characterized by its molecular formula , featuring two chlorine atoms at the 4th and 6th positions and two methyl groups at the 2nd and 3rd positions of the quinoline ring. This specific substitution pattern contributes to its reactivity and biological activity.

Chemistry

- Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its chlorinated structure allows for various substitution reactions, making it a versatile building block in organic synthesis .

- Dyes and Pigments : It is also employed in the development of dyes and pigments due to its ability to form stable chromophores when incorporated into larger molecular frameworks.

Biology

- Biochemical Probes : In biological research, this compound serves as a probe in biochemical assays. It helps study enzyme activities and protein interactions, providing insights into cellular processes .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its structural similarity to other bioactive quinolines indicates potential effectiveness against various bacterial strains.

Medicine

- Anticancer Properties : Research indicates that derivatives of quinoline compounds can demonstrate anti-proliferative effects against cancer cell lines. Studies have shown that modifications in the quinoline structure can enhance biological activity against ovarian and colon cancer cells .

- Neurodegenerative Diseases : There is ongoing research into the potential of quinoline derivatives as multi-target agents for treating conditions like Alzheimer’s disease. These compounds may inhibit key enzymes involved in neurodegeneration .

Antimicrobial Studies

A study focused on related quinoline derivatives highlighted their effectiveness against various bacterial strains. This suggests that this compound could possess similar antimicrobial properties, warranting further investigation into its efficacy.

Cancer Cell Line Testing

Research involving quinoline derivatives demonstrated significant cytotoxic effects against multiple human cancer cell lines. For instance, related compounds showed effectiveness against ovarian (OVCAR-3) and colon (HCT116) cancer cells, indicating that structural modifications can enhance biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Positioning and Molecular Properties

The structural uniqueness of 4,6-Dichloro-2,3-dimethylquinoline is highlighted when compared to similar compounds (Table 1):

Table 1: Structural and Physical Properties of Selected Quinoline Derivatives

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The dichloro substitution in this compound increases the electron deficiency of the quinoline ring compared to mono-chlorinated analogues (e.g., 4-Chloro-2,6-dimethylquinoline), enhancing its reactivity in nucleophilic substitution or cross-coupling reactions .

Solubility and Stability: Methoxy-substituted derivatives (e.g., 4-Chloro-6,7-dimethoxyquinoline) exhibit higher solubility in polar solvents due to hydrogen bonding, whereas methyl groups in this compound reduce solubility but improve stability under acidic conditions .

Q & A

Q. What are the optimal synthetic routes for 4,6-dichloro-2,3-dimethylquinoline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of chloro-substituted quinolines often involves cyclization and halogenation steps. For example, 4,7-dichloroquinoline is synthesized via the Conrad-Limpach method using m-chloroaniline and ethyl ethoxymethylenemalonate, followed by cyclization and chlorination . Adapting this approach for this compound would require:

Methylation : Introducing methyl groups at positions 2 and 3 using alkylating agents (e.g., methyl iodide) under basic conditions.

Chlorination : Selective chlorination at positions 4 and 6 using POCl₃ or other chlorinating agents, with temperature control (reflux conditions, ~100–120°C) to avoid over-chlorination .

Purification : Column chromatography (e.g., petroleum ether:EtOAc gradients) or recrystallization to achieve >97% purity, verified via HPLC .

Q. Critical Parameters :

- Excess POCl₃ improves chlorination efficiency but requires careful neutralization.

- Reaction time >6 hours minimizes intermediates but risks decomposition.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Analyze ¹H and ¹³C NMR to distinguish methyl (δ ~2.5 ppm) and chloro substituents. Aromatic protons adjacent to chlorine typically deshield to δ ~7.5–8.5 ppm .

- X-ray Diffraction : Resolve regiochemistry unambiguously. For example, 4-chloro-6,7-dimethoxyquinoline was confirmed via single-crystal X-ray data, showing planar quinoline rings and intramolecular C–H⋯Cl interactions .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 224 [M+1] for a related compound) .

Q. How do computational methods (e.g., DFT) complement experimental data in analyzing thermodynamic stability and polymorphic behavior?

Methodological Answer: For polymorphic systems like dimethyl 3,6-dichloro-2,5-dihydroxyterephthalate:

X-ray Diffraction : Collect high-resolution data at multiple temperatures (100–350 K) to track anisotropic displacement parameters (ADPs) .

DFT Calculations : Compute vibrational frequencies and entropy contributions using periodic boundary conditions. For example, the "yellow" polymorph is stable at low temperatures due to lower vibrational entropy, while the "white" form dominates at higher temperatures .

Contradiction Resolution : Experimental ADPs may suggest higher entropy for a polymorph, but DFT reveals counterintuitive contributions from high-frequency modes .

Key Insight : Anharmonicity in displacement parameters (observed in the yellow polymorph) complicates entropy estimation, necessitating hybrid experimental-computational workflows .

Q. How can researchers resolve contradictions in chlorination efficiency reported across studies?

Methodological Answer: Discrepancies in chlorination yields (e.g., 60–90%) arise from:

Substrate Accessibility : Steric hindrance from methyl groups may reduce chlorination at position 2. Use bulky solvents (e.g., DMF) to improve reagent access .

Catalytic Additives : FeCl₃ or AlCl₃ can enhance POCl₃ reactivity but may promote side reactions. Titrate additives (0.5–2 mol%) and monitor via TLC .

Post-Reaction Workup : Incomplete neutralization of POCl₃ leads to hydrolysis byproducts. Quench with ice/NaOH (pH 8) and extract with dichloromethane .

Case Study : For 4-chloro-6,7-dimethoxyquinoline, adjusting POCl₃ stoichiometry (6.4 equivalents) and reflux time (6 hours) achieved 70% yield .

Q. What strategies are effective in studying bioactivity, such as antifungal properties, for this compound derivatives?

Methodological Answer:

Derivatization : Introduce functional groups (e.g., carboxamides, fluorophenoxy) to enhance bioavailability. For example, 6-tert-butyl-8-fluoro-2,3-dimethylquinoline derivatives showed antifungal activity against Pyricularia oryzae .

In Vitro Assays : Use microbroth dilution (IC₅₀) to assess inhibition. Compare with fluconazole controls.

Molecular Docking : Simulate interactions with fungal cytochrome P450 enzymes. For pyrazole-4-carboxamides, docking revealed hydrogen bonding with CYP51 active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.